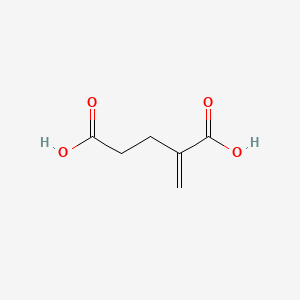

2-Methyleneglutaric acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-methylidenepentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-4(6(9)10)2-3-5(7)8/h1-3H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNNYYIZGGDCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00189768 | |

| Record name | alpha-Methylene glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3621-79-2 | |

| Record name | alpha-Methylene glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003621792 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3621-79-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21369 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-Methylene glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00189768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLENEGLUTARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ83S5JR9D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthetic Pathways and Enzymology of 2 Methyleneglutaric Acid

Enzymatic Transformation Mechanisms

The primary enzymatic transformation involving 2-methyleneglutaric acid is a key carbon skeleton rearrangement catalyzed by the enzyme 2-methyleneglutarate (B1258928) mutase (MGM). This process is a critical step in the metabolism of certain organic acids, such as in the fermentation of nicotinic acid by anaerobic bacteria like Eubacterium barkeri and Clostridium barkeri. oup.comjournals.co.zanih.gov

2-Methyleneglutarate mutase (EC 5.4.99.4) is an isomerase that facilitates the reversible intramolecular rearrangement of the carbon skeleton of its substrate. wikipedia.org The enzyme belongs to a family of coenzyme B12-dependent mutases that utilize a radical-based mechanism to achieve chemically challenging transformations. researchgate.netunl.edu

The core reaction catalyzed by 2-methyleneglutarate mutase is the equilibration of 2-methyleneglutarate to its isomer, (R)-3-methylitaconate, which is also known as 2-methylene-3-methylsuccinate. wikipedia.orgnih.gov This reaction involves the migration of a methylene (B1212753) group, converting a linear C5-dicarboxylate into a branched-chain C4-dicarboxylate derivative. oup.com The systematic name for the enzyme, 2-methyleneglutarate carboxy-methylenemethylmutase, describes this specific rearrangement. wikipedia.org The steric course of this migration proceeds with an inversion of configuration at the carbon center. journals.co.za

The catalytic activity of 2-methyleneglutarate mutase is strictly dependent on adenosylcobalamin (AdoCbl), a form of coenzyme B12. wikipedia.orgenzyme-database.org The catalytic cycle is initiated by the binding of the substrate, which triggers the homolytic cleavage of the cobalt-carbon bond in AdoCbl. enzyme-database.orgoup.com This cleavage generates a highly reactive 5'-deoxyadenosyl radical and a cob(II)alamin species. journals.co.zaenzyme-database.orgoup.com

The 5'-deoxyadenosyl radical then abstracts a hydrogen atom from the C4 position of the substrate, 2-methyleneglutarate, to form a substrate radical (the 2-methylene-4-ylglutarate radical) and 5'-deoxyadenosine (B1664650). journals.co.zalookchem.com This substrate radical undergoes rearrangement to a product-related radical, which then re-abstracts a hydrogen atom from the 5'-deoxyadenosine to yield the product, (R)-3-methylitaconate, and regenerate the 5'-deoxyadenosyl radical. journals.co.za Finally, the adenosyl radical and cob(II)alamin recombine to reform the resting state of the cofactor. enzyme-database.org Electron paramagnetic resonance (EPR) spectroscopy has been instrumental in detecting the formation of the cob(II)alamin species coupled to a carbon-centered radical during catalysis. nih.govacs.org

The kinetic properties of 2-methyleneglutarate mutase have been investigated to understand its efficiency and affinity for its substrate and cofactor. While extensive kinetic data is not widely published, some key parameters have been determined. One study calculated a kcat value of 2.85 s⁻¹ for the enzyme. scispace.com The affinity for the coenzyme has also been assessed. The apparent Michaelis constant (Km) for adenosylcobalamin (Ado-Cbl) is 54 nM. colab.ws A base-off analogue, (Coβ-5′-Deoxyadenosin-5′-yl)-(p-cresyl)cobamide (Ado-PCC), was found to be an excellent coenzyme, exhibiting an apparent Km of 10 nM. colab.ws

| Parameter | Value | Cofactor | Source |

| kcat | 2.85 s⁻¹ | Not Specified | scispace.com |

| Km (app) | 54 nM | Adenosylcobalamin (Ado-Cbl) | colab.ws |

| Km (app) | 10 nM | Ado-PCC | colab.ws |

The precise mechanism of the carbon skeleton rearrangement from the substrate radical to the product radical is a subject of ongoing investigation. Two primary pathways have been proposed:

Fragmentation-Recombination: This mechanism suggests the substrate radical fragments into an acrylate (B77674) molecule and a 2-acrylate radical. oup.comlookchem.com These fragments then recombine in a different orientation to form the product radical. oup.com

Addition-Elimination: This pathway involves an intramolecular addition of the radical center to the double bond of the substrate, forming a transient cyclopropylcarbinyl radical intermediate (specifically, a 1-methylene-1,2-cyclopropanedicarboxylate radical). oup.comjournals.co.zalookchem.com Subsequent ring-opening of this cyclic intermediate would yield the rearranged product radical. oup.comacs.org

Theoretical studies using ab initio molecular orbital theory suggest that the addition-elimination mechanism involving a cyclization/ring-opening is energetically more favorable than the fragmentation-recombination pathway. acs.org Experimental efforts to trap intermediates have provided mixed results. While the enzyme catalyzes the rotation of the exo-methylene group of the substrate, which is consistent with a radical intermediate, studies with stable analogues of the proposed cyclic intermediate have been inconclusive. oup.com Specifically, none of the four stereoisomers of 1-methylcyclopropane-1,2-dicarboxylate were found to be inhibitory, which argues against it being a free, stable intermediate in the reaction. oup.comjournals.co.za EPR spectroscopy has been used to characterize the substrate-derived radical, showing that the unpaired electron density is located on C2 and/or C4 of 2-methyleneglutarate. nih.gov

Inhibition studies provide insight into the enzyme's active site and catalytic mechanism. Several compounds have been tested for their effect on 2-methyleneglutarate mutase activity.

Interestingly, reports on the effect of acrylate are conflicting. One study found that acrylate was noninhibitory. nih.gov However, other research suggests that acrylate can induce the formation of radicals and that the enzyme is inhibited by two acrylates, with a square dependence on the acrylate concentration. oup.comlookchem.com

Mechanism-based inactivators have also been identified. (Z)-Glutaconic acid and buta-1,3-diene-2,3-dicarboxylic acid, an analogue of the product, were found to cause inactivation of the enzyme. lookchem.com Incubation with buta-1,3-diene-2,3-dicarboxylic acid resulted in a 45% decrease in enzyme activity. lookchem.com

A range of other compounds have been identified as inhibitors, with varying modes of action.

| Inhibitor | Type of Inhibition | Ki Value | Source |

| (1R,2R)-1-Methylcyclopropane-1,2-dicarboxylate | Noncompetitive | 13 mM | nih.gov |

| Itaconate | Competitive | - | journals.co.za |

| Mesaconate | Competitive | - | journals.co.za |

| Succinate | Competitive | - | journals.co.za |

| Maleate | Competitive | - | journals.co.za |

| Glutaconate | Noncompetitive | - | journals.co.za |

| (Z)-Glutaconic acid | Mechanism-based inactivator | - | lookchem.com |

| Buta-1,3-diene-2,3-dicarboxylic acid | Mechanism-based inactivator | - | lookchem.com |

Alternative Enzymatic Transformations and Related Enzymes

While MGM is central to 2-methyleneglutarate metabolism, other enzymes can interact with structurally related precursors, providing insights into broader biosynthetic networks.

Aspartate aminotransferase (AAT; EC 2.6.1.1) is an enzyme that typically catalyzes the reversible transamination of L-aspartate to oxaloacetate. researchgate.net However, its substrate specificity can be broad, and it has been tested with various analogues of its natural substrates. researchgate.netgoogleapis.com One such analogue is 2-oxo-4-methyleneglutarate, the corresponding 2-oxo acid of 4-methyleneglutamic acid.

Studies on AAT from various plant sources, including peanut (Arachis hypogaea) and honey locust (Gleditsia triacanthos), which accumulate 4-methyleneglutamic acid, have shown that 2-oxo-4-methyleneglutarate is a very poor substrate. researchgate.net It was found to be the least effective substrate (lowest relative Vm/Km) for the enzymes from these two species. researchgate.netresearchgate.net This low efficiency suggests that the transamination of 2-oxo-4-substituted glutaric acids is likely not a primary route for the biosynthesis of the corresponding 4-substituted glutamic acids in these plants. researchgate.net Instead, the accumulation of these compounds may be partly due to the ineffectiveness of their transamination by AAT. researchgate.net

The biosynthesis of regioisomers of precursors to this compound has been investigated, particularly in tulip tissues (Tulipa gesneriana). researchgate.netnih.gov In tulips, a major dicarboxylic acid identified is Z-2-oxo-4-methyl-3-pentene-1,5-dioic acid (Z-OMPD). researchgate.netnih.gov Its regioisomer, 4-methylene-2-oxo-glutaric acid (4-MEOG), has also been studied. researchgate.netnih.gov

Researchers enzymatically and chemically prepared 4-MEOG to use as a standard for comparison. nih.gov An analysis of various tulip tissues revealed that while Z-OMPD is abundant, especially in aerial tissues, 4-MEOG is almost completely absent. nih.gov Stability tests showed that no spontaneous double-bond isomerization occurs between Z-OMPD and 4-MEOG at physiological pH. nih.gov This finding strongly indicates that the specific production of Z-OMPD in tulips is not a random chemical event but is instead governed by dedicated enzyme systems. researchgate.netnih.gov

Metabolic Origins and Downstream Fates

The biosynthetic origins of this compound are linked to broader metabolic pathways, such as those for producing complex antibiotics.

The biosynthesis of type B bislactone antibiotics, such as ethisolide (B1219754), involves a coenzyme B12-catalyzed rearrangement. gla.ac.uk Incorporation studies have shown that these antibiotics are formed from an appropriate α-methylene-s-n-alkylglutaric acid. gla.ac.uk This intermediate is itself proposed to be the product of a rearrangement of the corresponding alkylitaconic acid, which is catalyzed by a coenzyme B12-dependent mutase. gla.ac.uk This pathway rules out several other potential biosynthetic routes. gla.ac.uk The alkylitaconic acids are, in turn, derived from alkylcitric acids, which are formed from the condensation of oxaloacetate with a fatty acid. gla.ac.uk This establishes a clear metabolic lineage for this compound and its alkylated analogues from primary metabolites within the context of secondary metabolite biosynthesis. gla.ac.uk

Condensation of Preformed Fatty Acids with Oxaloacetate

Evidence suggests a biosynthetic route to alkyl-β-methyleneglutaric acids that involves the condensation of a preformed fatty acid with oxaloacetate. nih.govgla.ac.uk This pathway is supported by studies using deuterium-labeled fatty acids, which demonstrated their intact incorporation into the resulting glutaric acid derivative. nih.govgla.ac.uk Fatty acid biosynthesis itself originates from acetyl-CoA, which is primarily derived from carbohydrates via glycolysis. wikipathways.org The acetyl-CoA is transported from the mitochondria to the cytoplasm via the citrate (B86180) shuttle. csun.edu In the cytoplasm, acetyl-CoA is carboxylated to malonyl-CoA, the building block for fatty acid elongation. csun.edufunaab.edu.ng The condensation with oxaloacetate represents a key step in forming the branched-chain dicarboxylic acid structure. nih.govgla.ac.uk

Microbial Metabolism of Isoprenoid Alkaloids and Related Glutaric Acids

This compound is a significant intermediate in the microbial breakdown of specific compounds, most notably nicotinic acid (a form of vitamin B3). In the anaerobic bacterium Clostridium barkeri, the fermentation of nicotinic acid proceeds through a pathway where this compound is a key metabolite. nih.govresearchgate.netasm.orgresearchgate.net

The process begins with the conversion of nicotinic acid to 6-hydroxynicotinic acid, a reaction catalyzed by nicotinic acid hydroxylase. pnas.orgkegg.jppsu.edu This enzyme in C. barkeri is notable for containing selenium and molybdenum. pnas.orgkegg.jp Following a series of reduction and rearrangement steps, this compound is formed. researchgate.net A crucial enzyme in this pathway is the coenzyme B12-dependent 2-methyleneglutarate mutase. wikipedia.orgnih.gov This enzyme catalyzes the isomerization of 2-methyleneglutarate to (R)-3-methylitaconate. wikipedia.orgresearchgate.net

The metabolic pathway in Clostridium barkeri involves the following identified intermediates:

Nicotinic Acid

6-Hydroxynicotinic Acid researchgate.net

1,4,5,6-Tetrahydro-6-oxonicotinic Acid researchgate.net

α-Methyleneglutaric Acid (this compound) researchgate.net

While not involving isoprenoid alkaloids directly, this pathway demonstrates the role of this compound in the metabolism of related glutaric acids. The breakdown of the isoprenoid alkaloid pristane (B154290) is also noted to produce 2-methylglutaric acid, a closely related compound. hmdb.ca

Integration into Central Carbon Metabolism (e.g., Glycolysis, Tricarboxylic Acid Cycle, Photorespiration, Glyoxylate Cycle, C4 Cycle)

The metabolism of this compound is connected to the central carbon metabolic pathways, such as the Tricarboxylic Acid (TCA) cycle, primarily through its precursors and breakdown products. The building blocks for its biosynthesis, such as acetyl-CoA and oxaloacetate, are core components of central metabolism. csun.edufunaab.edu.ng Acetyl-CoA is produced from pyruvate (B1213749), the end product of glycolysis, through the link reaction. nih.govlumenlearning.compearson.com Oxaloacetate is a key intermediate in the TCA cycle. lumenlearning.com

The link between fatty acid synthesis and the TCA cycle is well-established through the citrate shuttle. Citrate is formed in the mitochondria from acetyl-CoA and oxaloacetate and is then transported to the cytosol, where it is cleaved back into its constituent molecules by ATP-citrate lyase. csun.edu This provides the acetyl-CoA needed for fatty acid synthesis in the cytoplasm. csun.edu

Furthermore, the breakdown products of this compound can enter the central metabolic pathways. For instance, the fermentation of nicotinic acid by Clostridium barkeri ultimately yields propionic acid, acetic acid, and carbon dioxide, which are compounds that can be integrated into central metabolism. asm.org The intermediate 2-oxoglutarate (α-ketoglutarate), a key component of the TCA cycle, serves as a precursor for the biosynthesis of various compounds, including amino acids, demonstrating the direct linkage of dicarboxylic acid metabolism with central pathways. nih.govresearchgate.net

Engineered Metabolic Pathways for Enhanced Biosynthesis

The unique structure of this compound makes it an interesting target for bio-production. Metabolic engineering efforts have focused on harnessing microbial systems to synthesize this and related organic acids.

Development of Recombinant Microorganisms for this compound Production

A significant achievement in this area has been the development of recombinant Escherichia coli strains capable of expressing key enzymes from other organisms. Researchers successfully cloned the gene encoding the coenzyme B12-dependent 2-methyleneglutarate mutase (mgm) from Clostridium barkeri and expressed it in E. coli. researchgate.netnih.govasm.orgscirp.org This demonstrates the feasibility of transferring parts of the nicotinic acid degradation pathway into a more tractable industrial microorganism.

While the primary focus of these studies was often to understand the enzyme's function, they lay the groundwork for creating a complete heterologous pathway for this compound production. Such an engineered organism could be designed to convert a simple feedstock into the desired dicarboxylic acid. Similar metabolic engineering strategies have been successfully applied for the high-level production of other organic acids like glutaric acid and muconic acid in host organisms such as Corynebacterium glutamicum and Saccharomyces cerevisiae. nih.govnih.govmdpi.com

| Host Organism | Engineered Gene/Enzyme | Source Organism | Purpose | Reference |

|---|---|---|---|---|

| Escherichia coli | 2-methyleneglutarate mutase (mgm) | Clostridium barkeri | Cloning, sequencing, and expression of the enzyme | nih.gov, researchgate.net |

| Escherichia coli | Glutamate (B1630785) mutase (fusion protein) | Clostridium tetanomorphum | Study of a related B12-dependent mutase | nih.gov |

Strategic Manipulation of Bio-Based Feedstocks (e.g., Sugars)

The production of bio-based chemicals through microbial fermentation relies on the efficient conversion of renewable feedstocks, primarily sugars like glucose. plos.org Engineered microorganisms, such as the recombinant E. coli expressing 2-methyleneglutarate mutase, would typically be cultivated in media containing glucose as the main carbon source. plos.org The central carbon metabolism of the host organism converts glucose through glycolysis to produce precursors like pyruvate and acetyl-CoA, as well as the energy (ATP) and reducing power (NADH, NADPH) required for cell growth and product synthesis. wikipathways.orgnih.gov

Synthetic Methodologies for 2 Methyleneglutaric Acid and Its Derivatives

Chemical Synthesis Approaches

Selective esterification of one of the two carboxylic acid groups in 2-methyleneglutaric acid presents a significant synthetic challenge, yet it is crucial for creating differentiated intermediates for further reactions. nih.govresearchgate.net While methods for producing the di-esters are common, reports on selective mono-esterification are less frequent. nih.govresearchgate.net

Several strategies have been developed to achieve regioselectivity:

Iodine-Mediated Esterification : The 5-methyl ester of this compound has been synthesized through an iodine-mediated selective esterification that targets the non-conjugated carboxylic acid. nih.gov

Acid-Catalyzed Esterification : A straightforward approach involves using a catalyst like p-toluenesulfonic acid with methanol (B129727). This method was used to synthesize 5-methoxy-2-methylene-5-oxopentanoic acid from this compound in an 80% yield. amazonaws.com

Enzymatic De-esterification : A lipase-catalyzed de-esterification of diethyl 2-methyleneglutarate (B1258928) has been reported in patent literature to produce the corresponding α-ethyl monoester. nih.govresearchgate.net

Lactonization-Elimination Rearrangement : A novel, facile route to the α-methyl ester of 2-methyleneglutarate has been developed starting from 3-hydroxymethylcyclopentene. nih.govresearchgate.netnih.gov This multi-step process involves the regioselective formation of the monoacid from a diester precursor through a fluoride-mediated, tandem deprotection/rearrangement of an O-silyl 2-(hydroxymethyl)dimethylglutarate intermediate. nih.govresearchgate.netnih.gov This reaction surprisingly yielded the desired α-methyl monoester in 84% yield upon treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF). nih.gov

Table 1: Selected Methods for Monoester Formation of this compound

| Method | Target Monoester Position | Reagents/Catalyst | Yield | Reference |

| Acid-Catalyzed Esterification | γ-position (5-ester) | p-toluenesulfonic acid, MeOH | 80% | amazonaws.com |

| Lactonization-Elimination Rearrangement | α-position (1-ester) | TBAF (from a silyl-ether precursor) | 84% | nih.gov |

| Lipase-Catalyzed De-esterification | α-position (1-ester) | Lipase (B570770) | N/A | nih.govresearchgate.net |

| Iodine-Mediated Esterification | γ-position (5-ester) | Iodine | N/A | nih.gov |

Cyclization reactions provide a pathway to valuable lactone derivatives from this compound. These lactones can serve as monomers for polymerization or as intermediates in organic synthesis. A notable method involves a two-step sequence starting from this compound. nih.govresearchgate.net First, the diacid is treated with a solution of hydrogen bromide in acetic acid (HBr•AcOH) to generate a bromodiacid intermediate. nih.govresearchgate.net Subsequently, exposure of this intermediate to a base, such as diisopropylethylamine (Hünig's base), induces cyclization to form a lactone. nih.govresearchgate.net This lactone can then be further functionalized, for example, by alkylation. nih.govresearchgate.net In one application, this method was used to produce various 4-carboalkoxylated polyvalerolactones in yields ranging from 42% to 70%. nih.gov Another related cyclization involves heating 2-methyleneglutaronitrile (B75433) with an alkaline ion exchanger and water, which yields the lactam 5-cyano-2-piperidone. wikipedia.org

2-Methyleneglutaronitrile is a key branched-chain dimer of acrylonitrile (B1666552) and a direct precursor to this compound. wikipedia.orgsioc-journal.cn The synthesis of 2-methyleneglutaronitrile is achieved through the head-to-tail dimerization of acrylonitrile, a process for which several catalytic systems have been developed to enhance selectivity and yield. sioc-journal.cnresearchgate.netgoogle.com

Key catalytic approaches include:

Phosphine (B1218219) Catalysts : Tricyclohexylphosphine (B42057) has proven effective, catalyzing the dimerization with yields of up to 77%. wikipedia.org A patented method using tricyclohexylphosphine reports high selectivity under mild conditions (50-90 °C). google.com Other tri(alkyl/aryl)phosphines, such as triphenylphosphine, are used in ionic liquid media to achieve yields as high as 90.7%. google.com

Binary Catalyst Systems : Combinations of metal compounds and other reagents are widely used. A system of a copper compound and an isocyanide in a protic solvent like t-butanol can dimerize acrylonitrile. researchgate.netresearchgate.net Similarly, transition metal acetylacetonates (B15086760) (Fe, Co, Ni) with an isocyanide are also effective. researchgate.netresearchgate.net Another common binary system employs metal halides like zinc chloride or cobalt(II) chloride with a trialkylamine, such as triethylamine. wikipedia.orgresearchgate.net

Once synthesized, 2-methyleneglutaronitrile can be converted to this compound, typically through hydrolysis of the nitrile groups.

Table 2: Catalytic Systems for Dimerization of Acrylonitrile to 2-Methyleneglutaronitrile

| Catalyst System | Solvent/Medium | Temperature | Yield | Reference |

| Tricyclohexylphosphine | Solvent or solvent-free | 50-90 °C | >77% | wikipedia.orggoogle.com |

| Tri(alkyl/aryl)phosphine (e.g., Triphenylphosphine) | Ionic Liquid [Emim]BF4 | 30-70 °C | 90.7% | google.com |

| Zinc Chloride & Triethylamine | Not specified | Not specified | 84% | wikipedia.org |

| Copper Compound & Isocyanide | t-butanol | Not specified | N/A | researchgate.netresearchgate.net |

| Triethylamine & Cuprous Chloride | Not specified | ~28 °C | 56.8% | google.com |

The Michael addition, or conjugate addition, is a powerful tool for carbon-carbon bond formation and has been applied to the synthesis of this compound derivatives. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org A retrosynthetic strategy for producing this compound 5-tert-butyl ester employs this reaction as a key step. nih.govresearchgate.net

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents. sioc-journal.cnbeilstein-journals.org A notable electrochemical route has been developed for the synthesis of this compound 5-methyl ester. nih.govnih.gov This method involves the electrochemical addition of carbon dioxide (CO₂) to pent-4-ynoic acid methyl ester. nih.govnih.gov The reaction successfully forms the desired monoester product in a 38% yield. nih.govnih.gov For purification and isolation purposes, the resulting free acid was converted into the dimethyl ester. nih.govnih.gov

The development of synthetic routes from renewable feedstocks is a key goal in sustainable chemistry. researchgate.net Itaconic acid, a bio-based dicarboxylic acid produced by the fermentation of sugars, serves as a valuable precursor for this compound derivatives. atamanchemicals.comalfa-chemistry.com Partial hydrogenation of itaconic acid using catalysts like Raney nickel can afford 2-methylsuccinic acid, a structurally related compound. atamanchemicals.com The biosynthetic pathway that converts alkylitaconic acids to alkyl-a-methyleneglutaric acids in fungi further highlights the close chemical relationship. gla.ac.uk

Malic acid, another bio-based chemical, can also be used as a starting material. nih.gov In one pathway, malic acid is first converted to coumalic acid, which is then esterified and hydrogenated. nih.gov This sequence can yield byproducts like 2-methylglutaric acid monoalkyl esters. nih.gov A more direct route involves converting methyl acrylate (B77674) (which can be derived from bio-based sources) into this compound in two steps. nih.govresearchgate.net This diacid can then be used to synthesize renewable polyesters. nih.gov

Preparation of Substituted Derivatives (e.g., Bromodiacids)

The synthesis of substituted derivatives of this compound, such as bromodiacids, provides versatile intermediates for further chemical transformations. A direct method involves the treatment of this compound with a solution of hydrogen bromide (HBr) in acetic acid. This reaction leads to the formation of the corresponding bromodiacid, a key precursor for creating compounds with longer alkyl chains. researchgate.net For instance, the synthesis of the hepatoprotective lactone MH-031 utilizes a bromo-substituted intermediate derived from this compound. researchgate.net

Another approach targets the dimethyl ester of α-methylene-β-propylglutaric acid to prepare a dibromo derivative. gla.ac.uk However, subsequent reactions with various nucleophilic bases can lead to complex outcomes. While some bases cause simple debromination, the use of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) results in 1,2-dehydrohalogenation, yielding a vinyl bromide. gla.ac.uk A more complex product mixture is obtained with sodium methoxide, which affords the vinyl methyl ether, the vinyl bromide, and the desired bromomethylcyclopropane. gla.ac.uk

These synthetic routes highlight the challenges and strategic considerations in preparing halogenated derivatives of this compound, which are valuable for synthesizing complex molecules and studying reaction mechanisms. researchgate.netgla.ac.uk

Enzymatic and Chemo-Enzymatic Synthetic Strategies

Enzymatic and chemo-enzymatic methods offer high selectivity and milder reaction conditions compared to traditional chemical synthesis, making them attractive for producing specific isomers and derivatives of this compound.

Chemoselective Enzymatic Hydrolysis of Diester Compounds

Chemoselective enzymatic hydrolysis is a powerful technique for selectively cleaving one of two ester groups in a diester compound, yielding a monoester monoacid. patsnap.com This approach is particularly useful in industrial processes where by-product formation and purification challenges are significant concerns. patsnap.com Lipases are commonly employed enzymes for this purpose due to their ability to catalyze the hydrolysis of ester bonds. diva-portal.orgmonash.edu

The process involves placing a diester compound, such as diethyl 2-methyleneglutarate, in contact with a lipase. The enzyme selectively hydrolyzes one ester function to produce the corresponding monoacid. patsnap.comresearchgate.net The reaction's success depends on carefully controlling parameters like pH, temperature, and substrate concentration to maintain enzyme activity and achieve high conversion rates. patsnap.comnih.gov For example, the lipase B from Candida antarctica (CALB) has been shown to effectively catalyze the chemoselective hydrolysis of biphenyl (B1667301) esters, with the product ratio being highly dependent on reaction time and pH. nih.gov This method provides a more environmentally friendly and efficient alternative to traditional chemical hydrolysis, which often requires harsh conditions and leads to unwanted by-products. patsnap.commonash.edu

| Parameter | Condition | Outcome | Reference |

| Enzyme | Lipase | Chemoselective hydrolysis of one ester group | patsnap.comresearchgate.net |

| Substrate | Diethyl 2-methyleneglutarate | Forms monoacid derivative | researchgate.net |

| Control | pH, Temperature, Concentration | Maintains enzyme activity and high conversion | patsnap.comnih.gov |

| Example | Candida antarctica lipase B (CALB) | Hydrolyzes biphenyl esters; product ratio depends on time and pH | nih.gov |

Dynamic Kinetic Resolution in Stereoselective Synthesis

Dynamic kinetic resolution (DKR) is a sophisticated technique that enables the conversion of a racemic mixture entirely into a single, enantiomerically pure product, achieving theoretical yields of up to 100%. wikipedia.orgprinceton.edu This method combines a rapid, continuous racemization of the starting material with a highly enantioselective reaction, allowing the faster-reacting enantiomer to be constantly replenished from the slower-reacting one. wikipedia.orgmdpi.com

In the context of this compound derivatives, DKR can be applied to produce chiral building blocks. For example, an enzyme-catalyzed dynamic kinetic resolution has been used in the synthesis of a (2R)-2-hydroxy ester from ethyl (2-oxo)cyclopentane carboxylate. nih.gov This process often involves a combination of a metal catalyst for racemization and an enzyme for the stereoselective transformation. mdpi.com The success of DKR hinges on the careful tuning of the racemization and resolution steps, ensuring that the racemization rate is at least equal to or greater than the rate of the fast-reacting enantiomer. princeton.edu This powerful strategy has been instrumental in the asymmetric synthesis of various complex molecules and natural products. wikipedia.org

| Key Aspect | Description | Reference |

| Principle | Combines rapid racemization of a starting material with an enantioselective reaction. | wikipedia.orgprinceton.edu |

| Goal | To convert a racemic mixture into a single enantiomerically pure product. | wikipedia.org |

| Theoretical Yield | Up to 100%. | wikipedia.orgprinceton.edu |

| Mechanism | The slower-reacting enantiomer is continuously converted into the faster-reacting one. | mdpi.com |

| Application | An enzyme-catalyzed DKR was used to synthesize a (2R)-2-hydroxy ester, a precursor for further synthesis. | nih.gov |

Synthesis of Isotopically Labeled Analogues for Mechanistic Investigations

Isotopically labeled compounds are indispensable tools for elucidating reaction mechanisms and metabolic pathways. symeres.com The synthesis of labeled this compound analogues allows researchers to trace the fate of atoms through complex biological and chemical transformations.

One key example is the study of nicotinic acid metabolism, where this compound is an intermediate. By using 7-¹⁴C-nicotinic acid, researchers demonstrated that this compound is isomerized in a B₁₂-coenzyme-dependent reaction to form dimethylmaleic acid. pnas.org The isotopic label was crucial in tracking the carbon skeleton rearrangement.

The general synthesis of isotopically labeled compounds can be achieved by using commercially available precursors containing stable isotopes like ¹³C or by performing exchange reactions, particularly for deuterium (B1214612) labeling. symeres.com These labeled compounds are vital for quantitative analysis using techniques like mass spectrometry and for detailed structural characterization via NMR spectroscopy. symeres.comnih.gov

Derivatization for Advanced Materials and Polymeric Applications

This compound serves as a monomer for the synthesis of novel polymers and advanced materials. Its functional groups can be readily modified to create derivatives suitable for polymerization.

Preparation of α-Methyleneglutarimides

A significant application of this compound is its conversion into α-methyleneglutarimides. This transformation opens the door to a new class of polymers. The synthesis begins with the conversion of this compound, a metabolite of niacin, into its cyclic anhydride (B1165640). researchgate.netdntb.gov.ua This anhydride can then be reacted with various amines to produce a series of N-substituted α-methyleneglutarimides. These imide monomers can subsequently undergo radical polymerization to yield poly(α-methyleneglutarimide)s, which are reported to have relatively high glass transition temperatures. scispace.com

Synthesis of Various 2-Methyleneglutarate Esters

The synthesis of 2-methyleneglutarate esters, which are valuable intermediates in the production of polymers and various biologically active molecules, can be achieved through several distinct methodologies. nih.govresearchgate.net These methods include the dimerization of acrylates, regioselective preparations of monoesters, and multi-step syntheses to yield differentially protected diesters.

One common and direct approach is the dimerization of alkyl acrylates. This can be accomplished using phosphine catalysts or palladium-based catalytic systems. For instance, the reaction of methyl acrylate in the presence of tributylphosphine (B147548) results in the formation of dimethyl-2-methyleneglutarate. mdpi.com A detailed study outlines a process where methyl acrylate is cooled and treated with tributylphosphine under a nitrogen atmosphere. After warming to room temperature and purification, the desired dimethyl ester is obtained in a moderate yield. mdpi.com Similarly, diethyl 2-methyleneglutarate can be prepared from ethyl acrylate using tributylphosphine in an acetonitrile (B52724) solvent. google.com An alternative dimerization method involves a palladium(II)-catalyzed reaction. The use of palladium acetate (B1210297) in molten tetrabutylammonium acetate has been shown to quantitatively convert dibutyl acrylate into dibutyl 2-methyleneglutarate in a short reaction time, highlighting the efficiency and high selectivity of this catalytic system. researchgate.net

Regioselective synthesis allows for the specific preparation of monoesters of this compound, which are particularly useful when subsequent differential functionalization is required. nih.govresearchgate.net A notable method for synthesizing α-methyl 2-methyleneglutarate involves a three-step sequence starting from 3-hydroxymethylcyclopentene. nih.govresearchgate.netnih.gov This route proceeds through a novel fluoride-mediated, tandem deprotection and rearrangement of an O-silyl 2-(hydroxymethyl)dimethylglutarate precursor to yield the α-monoacid ester with high regioselectivity. nih.govresearchgate.net Other approaches to monoesters have also been reported. The corresponding α-ethyl ester has been synthesized through a lipase-catalyzed de-esterification of diethyl 2-methyleneglutarate. nih.govresearchgate.net Furthermore, the regioisomeric this compound 5-tert-butyl ester has been prepared via a Michael addition of protected malonates to tert-butyl acrylate, followed by a tandem Mannich reaction and in situ decarboxylation. nih.gov

For applications requiring two different ester groups within the same molecule, more complex synthetic strategies are employed. A differentially protected 2-methyleneglutarate derivative, specifically a benzyl (B1604629) and methyl ester, can be synthesized starting from benzyl acrylate and Meldrum's acid. acs.org This multi-step process involves the Michael addition of benzyl acrylate to Meldrum's acid, followed by conversion to the differentially protected diester, a product not accessible through direct acrylate dimerization. acs.org

The following tables summarize the findings from various research efforts on the synthesis of 2-methyleneglutarate esters.

Table 1: Synthesis of Symmetrical 2-Methyleneglutarate Diesters

| Ester Product | Starting Material | Catalyst/Reagent | Solvent | Yield | Reference |

| Dimethyl-2-methyleneglutarate | Methyl acrylate | Tributylphosphine | None (neat) | 56% | mdpi.com |

| Diethyl-2-methyleneglutarate | Ethyl acrylate | Tributylphosphine | Acetonitrile | 46% | google.com |

| Dibutyl-2-methyleneglutarate | Dibutyl acrylate | Palladium acetate | Tetrabutylammonium acetate (molten) | Quantitative | researchgate.net |

Table 2: Synthesis of 2-Methyleneglutarate Monoesters and Differentially Protected Diesters

| Ester Product | Key Starting Material(s) | Method | Yield | Reference |

| This compound 1-methyl ester (α-Methyl 2-methyleneglutarate) | 3-Hydroxymethylcyclopentene | Three-step sequence including ozonolysis and fluoride-mediated rearrangement | 84% | nih.gov |

| This compound 1-ethyl ester (α-Ethyl 2-methyleneglutarate) | Diethyl 2-methyleneglutarate | Lipase-catalyzed de-esterification | Not specified | nih.govresearchgate.net |

| This compound 5-tert-butyl ester (γ-tert-Butyl 2-methyleneglutarate) | tert-Butyl acrylate and protected malonates | Michael addition followed by Mannich reaction and decarboxylation | Not specified | nih.gov |

| 2-Methylene-pentanedioic acid 1-benzyl ester 5-methyl ester | Benzyl acrylate and Meldrum's acid | Michael addition and subsequent conversion | Not specified | acs.org |

Biological Roles and Biomedical Implications of 2 Methyleneglutaric Acid

Role in Biological Systems and Cellular Processes

While 2-methyleneglutaric acid is not a central metabolite in the primary metabolic pathways of Saccharomyces cerevisiae, this yeast is known to produce a related compound, (2)-methylglutaric acid. nih.gov The metabolic engineering of S. cerevisiae has been extensively studied to produce various valuable chemicals, including those derived from acetyl-CoA, but direct synthesis of this compound is not a typical focus. nih.govuq.edu.au

In contrast, this compound is a key intermediate in the nicotinate (B505614) (vitamin B3) fermentation pathway of the anaerobic bacterium Eubacterium barkeri. nih.gov This bacterium catabolizes nicotinate into propionate (B1217596) and pyruvate (B1213749) through a unique metabolic route. nih.gov A crucial step in this pathway involves the conversion of an intermediate to 2-methyleneglutarate (B1258928), which is then acted upon by the coenzyme B12-dependent 2-methyleneglutarate mutase. nih.govresearchgate.net This enzyme catalyzes the rearrangement of the carbon skeleton, forming methylitaconic acid. researchgate.netsemanticscholar.org The subsequent action of methylitaconate isomerase yields dimethylmaleic acid. researchgate.net The involvement of a B12-dependent mutase is a notable feature of this pathway and highlights the specialized metabolic capabilities of E. barkeri. researchgate.netsemanticscholar.org The genes encoding the enzymes for this entire pathway, including the formation and conversion of this compound, have been identified and characterized in E. barkeri. nih.gov

Table 1: Role of this compound in Microbial Metabolism

| Organism | Pathway | Role of this compound | Key Enzyme |

| Eubacterium barkeri | Nicotinate Fermentation | Intermediate | 2-Methyleneglutarate mutase |

| Saccharomyces cerevisiae | Not a direct metabolite | Produces related (2)-methylglutaric acid | Not applicable |

This compound has been identified in the plant Arabidopsis thaliana. nih.gov However, more extensive research has been conducted on its presence and the accumulation of related compounds in tulip (Tulipa gesneriana). In tulips, a related compound, γ-methyleneglutamic acid, and its corresponding amide, γ-methyleneglutamine, are found in significant quantities, particularly in the leaves and stems. researchgate.netsci-hub.se It has been proposed that 2-oxo-4-methyl-3-pentene-1,5-dioic acid (OMPD), which accumulates in large amounts in the leaves and stems of tulips, may be a waste product resulting from the deamidation and deamination of 4-methyleneglutamine. researchgate.net

Another related compound, 4-methylene-2-oxo-glutaric acid (4-MEOG), has been enzymatically and chemically synthesized and studied in tulip tissues. researchgate.net While Z-2-oxo-4-methyl-3-pentene-1,5-dioic acid (Z-OMPD) is abundant in the aerial parts of the tulip, 4-MEOG is nearly absent from all tissues. researchgate.net The stability of these compounds at physiological pH suggests that their biosynthesis is under enzymatic control. researchgate.net The accumulation of these γ-substituted glutamic acids points to unique metabolic pathways present in certain plants. researchgate.net

Table 2: Occurrence of this compound and Related Compounds in Plants

| Plant | Compound | Tissue Location | Notable Findings |

| Arabidopsis thaliana | This compound | Data available | Reported presence. nih.gov |

| Tulip (Tulipa gesneriana) | γ-Methyleneglutamine | Leaves, Stem | Major soluble nitrogen constituent. researchgate.net |

| Tulip (Tulipa gesneriana) | 2-Oxo-4-methyl-3-pentene-1,5-dioic acid (OMPD) | Leaves, Stem | High concentration, may be a waste product. researchgate.net |

| Tulip (Tulipa gesneriana) | 4-Methylene-2-oxo-glutaric acid (4-MEOG) | All tissues | Almost absent. researchgate.net |

In the realm of fungal metabolism, the skeleton of this compound is a structural component of certain secondary metabolites. Fungi such as Penicillium decumbens and Aspergillus avenaceus produce bislactone antibiotics, namely ethisolide (B1219754) and avenaciolide, respectively. gla.ac.uk The biosynthesis of these antibiotics is thought to involve an alkyl-a-methyleneglutaric acid skeleton. gla.ac.uk This skeleton is believed to originate from an alkylcitric acid via an alkylitaconic acid intermediate. gla.ac.uk

The production of secondary metabolites in fungi is a complex process, often regulated by specific gene clusters and influenced by environmental conditions. nih.govresearchgate.net In Aspergillus species, there are distinct fatty acid synthases for primary and secondary metabolism, highlighting the specialized pathways for producing these compounds. nih.govnih.gov While direct evidence for this compound as a free intermediate in the primary metabolism of these fungi is scarce, its core structure is integral to these specific secondary metabolites. The regulation of these biosynthetic pathways is intricate, involving transcription factors and signaling pathways that respond to various stimuli. nih.govmdpi.com

Table 3: this compound Skeleton in Fungal Secondary Metabolites

| Fungus | Secondary Metabolite | Class | Structural Component |

| Penicillium decumbens | Ethisolide | Bislactone antibiotic | Alkyl-a-methyleneglutaric acid |

| Aspergillus avenaceus | Avenaciolide | Bislactone antibiotic | Alkyl-a-methyleneglutaric acid |

Biomarker Potential and Clinical Significance

Connections to Lysine (B10760008) Catabolism Pathways

This compound and its related compounds are linked to the catabolic pathways of essential amino acids. In humans, the degradation of L-lysine, L-hydroxylysine, and L-tryptophan is a critical metabolic process. A key enzyme in this pathway is glutaryl-CoA dehydrogenase (GCDH). nih.govmedlineplus.gov This mitochondrial enzyme is responsible for the conversion of glutaryl-CoA to crotonyl-CoA, a step that feeds into the central energy metabolism of the cell. e-imd.orgwikipedia.org

A genetic deficiency of the GCDH enzyme leads to an autosomal recessive disorder known as Glutaric Aciduria Type I (GA-I). nih.gove-imd.org This condition is characterized by the body's inability to properly process lysine, hydroxylysine, and tryptophan. medlineplus.gov The enzymatic block results in the accumulation of upstream metabolites, most notably glutaric acid, 3-hydroxyglutaric acid, glutaconic acid, and glutaryl-CoA, in various body fluids and tissues. nih.govwikipedia.org These accumulating organic acids can be toxic, particularly to the brain, leading to significant neurological damage. medlineplus.gov While this compound itself is not a primary accumulating metabolite in GA-I, its structural relationship to glutaric acid places it within this context of metabolic disruption. nih.gov In some bacteria, lysine degradation proceeds through pathways involving glutarate as a key intermediate, which is then further metabolized. nih.gov For instance, in Pseudomonas putida, L-lysine can be metabolized via two main pathways, one of which leads to the formation of glutaric acid. nih.gov

Physiological Regulatory Functions

Emerging research suggests that organic acids, beyond their roles as metabolic intermediates, can have significant regulatory functions in various organisms, including plants.

In plant cells, various molecules act as signaling messengers to regulate growth, development, and responses to the environment. While direct research identifying this compound—which has been detected in plants like Arabidopsis thaliana—as a signaling molecule is limited, the roles of other organic acids and related molecules are well-documented. nih.gov Stress-induced molecules like methylglyoxal (B44143) can function as signals that modulate cytosolic calcium ion concentrations and gene expression. frontiersin.orgnih.gov Plant responses to both biotic and abiotic stress often involve a complex signaling network that includes phytohormones such as salicylic (B10762653) acid and changes in the cellular redox state. mdpi.com Organic acids can contribute to these signaling cascades, and it is plausible that this compound could participate in these intricate regulatory networks, although specific pathways remain to be elucidated.

The transport of ions, metabolites, and signaling molecules across cellular membranes is a fundamental process for life. pressbooks.pub In plants, membrane transporters are crucial for nutrient uptake, maintaining ionic homeostasis, and responding to environmental stress. frontiersin.orgmdpi.com The transport of weak acids, such as abscisic acid (ABA), can occur via diffusion or through specific transporters and is influenced by pH gradients across the membrane. frontiersin.org Organic acids can influence membrane transport by altering local pH or by chelating cations, thereby affecting the electrochemical gradients that drive transport processes. conductscience.com The movement of molecules across a membrane is dependent on factors like their size, charge, and the membrane's composition of saturated or unsaturated fatty acids. conductscience.com While no studies have directly implicated this compound in modulating specific transporters, its nature as a dicarboxylic acid suggests it could potentially influence membrane transport dynamics through these general mechanisms. nih.gov

A significant biomedical implication related to glutaric acid is the post-translational modification (PTM) of proteins known as lysine glutarylation. frontiersin.orgnih.gov This process involves the covalent attachment of a glutaryl group from glutaryl-CoA to the lysine residue of a protein. nih.gov The accumulation of glutaryl-CoA, as seen in Glutaric Aciduria Type I, can lead to increased non-enzymatic glutarylation of a wide range of proteins, particularly those in the mitochondria. frontiersin.org

This modification can alter the structure and function of the affected proteins. Research has identified that sirtuin 5 (SIRT5), a mitochondrial protein, functions as a lysine deglutarylase, capable of removing this modification. nih.gov The discovery of glutarylation has expanded the landscape of lysine acyl modifications, revealing a new layer of cellular regulation. frontiersin.orgnih.gov

Table 1: Research Findings on Lysine Glutarylation

| Finding | Organism/System Studied | Implication | Reference |

|---|---|---|---|

| Identification of lysine glutarylation (Kglu) as a new PTM. | Mouse tissues, Human cells | Expands the known types of protein modifications. | nih.gov |

| SIRT5 is a robust lysine deglutarylase. | In vitro, Mouse models | Identifies a key enzyme for reversing glutarylation. | nih.gov |

| Proteome-wide analysis identified 683 Kglu sites in 191 proteins. | Mouse liver | Shows that glutarylation is a widespread modification, enriched in metabolic enzymes. | nih.gov |

| Glutarylation of carbamoyl (B1232498) phosphate (B84403) synthase 1 (CPS1) suppresses its activity. | Cell lines, Mouse models | Links glutarylation to the inhibition of a key enzyme in the urea (B33335) cycle. | nih.gov |

Impact on Central Metabolic Pathways

Central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, are the hubs for cellular energy production and the synthesis of biosynthetic precursors. wikipedia.orgbevital.no The catabolism of lysine ultimately generates acetyl-CoA, which enters the TCA cycle. nih.gov Therefore, a block in this catabolic pathway, as seen in GA-I, can have downstream consequences on central metabolism. e-imd.org

Table 2: Compounds Mentioned in this Article

| Compound Name | |

|---|---|

| This compound | |

| 3-hydroxyglutaric acid | |

| Abscisic acid (ABA) | |

| Acetyl-CoA | |

| Crotonyl-CoA | |

| Glutaconic acid | |

| Glutaric acid | |

| Glutaryl-CoA | |

| L-hydroxylysine | |

| L-lysine | |

| L-tryptophan | |

| Malate (B86768) | |

| Methylglyoxal | |

| Salicylic acid |

Disruption of L-2-amino-4-methylene glutaric acid conversion affecting the Citric Acid Cycle

The intricate network of metabolic pathways is essential for cellular function, with the Citric Acid Cycle (CAC), also known as the Krebs cycle or Tricarboxylic Acid (TCA) cycle, playing a central role in energy production and providing precursors for biosynthesis. hmdb.capnas.org The disruption of this cycle by endogenous or exogenous compounds can have significant pathological consequences. While direct research on the enzymatic conversion of L-2-amino-4-methylene glutaric acid and its specific disruption by this compound is not extensively documented in available scientific literature, the structural similarity of this compound to key metabolic intermediates provides a strong basis for its potential to interfere with related enzymatic processes that are crucial for the proper functioning of the Citric Acid Cycle.

One of the most significant points of intersection between amino acid metabolism and the Citric Acid Cycle is the conversion of glutamate (B1630785) to α-ketoglutarate, a key intermediate of the CAC. wikipedia.orghmdb.ca This reaction is catalyzed by the enzyme glutamate dehydrogenase (GDH). wikipedia.orghmdb.ca Research has demonstrated that this compound can act as a competitive inhibitor of glutamate dehydrogenase. This inhibition is structurally motivated, as this compound mimics the structure of α-ketoglutarate, allowing it to bind to the active site of GDH and prevent the binding of its natural substrate.

The inhibition of glutamate dehydrogenase by this compound has direct and significant implications for the Citric Acid Cycle. By blocking the conversion of glutamate to α-ketoglutarate, this compound can lead to a depletion of this crucial CAC intermediate. wikipedia.org A reduction in the available pool of α-ketoglutarate can slow down the entire cycle, leading to decreased production of reducing equivalents (NADH and FADH2) and, consequently, a reduction in ATP synthesis through oxidative phosphorylation. pnas.orgrarediseasesjournal.com

The accumulation of certain organic acids, including glutaric acid and its derivatives, is characteristic of a group of metabolic disorders known as organic acidurias. rsc.orgnih.gov In conditions like glutaric aciduria type I, a deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the buildup of glutaric acid and 3-hydroxyglutaric acid. hmdb.ca While distinct from this compound, the pathophysiology of these disorders highlights the neurotoxic potential of accumulating dicarboxylic acids, which can impair mitochondrial function and energy metabolism, further implicating such compounds in the disruption of the Citric Acid Cycle.

The consequences of disrupting the Citric Acid Cycle are particularly severe in the brain, which has a high energy demand and limited capacity for anaerobic metabolism. The inhibition of key enzymes like glutamate dehydrogenase can lead to a state of energy deprivation and the accumulation of potentially toxic precursors, contributing to the neurological symptoms observed in some organic acidurias.

Detailed Research Findings on the Inhibition of Glutamate Dehydrogenase by this compound

| Enzyme Studied | Inhibitor | Type of Inhibition | Key Findings | Implication for Citric Acid Cycle |

| Glutamate Dehydrogenase (GDH) | This compound | Competitive | This compound structurally mimics the substrate α-ketoglutarate, binding to the active site of GDH and preventing the conversion of glutamate. | Reduces the pool of the essential CAC intermediate α-ketoglutarate, thereby slowing down the cycle and diminishing cellular energy production. wikipedia.orghmdb.ca |

Metabolic Consequences of Reduced Glutamate Dehydrogenase Activity

| Metabolic State | Description | Effect on Citric Acid Cycle |

| Depletion of α-ketoglutarate | Reduced conversion of glutamate to α-ketoglutarate leads to lower concentrations of this key intermediate. wikipedia.org | Slows the flux of the CAC, leading to decreased production of NADH and FADH2. pnas.orgrarediseasesjournal.com |

| Impaired Anaplerosis | The replenishment of CAC intermediates is hindered, affecting the cycle's capacity to support both energy production and biosynthesis. | The overall capacity of the CAC to function is diminished, impacting cellular respiration and the synthesis of other vital molecules. |

| Potential for Neurotoxicity | In the brain, impaired energy metabolism due to CAC disruption can lead to neuronal dysfunction and cell death. | Contributes to the neuropathology observed in organic acidurias where related dicarboxylic acids accumulate. rsc.orgnih.gov |

Applications in Polymer Science and Materials Chemistry

Synthesis of Polymeric Derivatives from 2-Methyleneglutaric Acid

The polymerization of this compound and its derivatives allows for the synthesis of a range of polymers with tailored characteristics.

Free radical polymerization is a common method used to synthesize polymers from vinyl monomers like this compound. byjus.comfujifilm.com This process typically involves three main stages: initiation, propagation, and termination. byjus.com For instance, the polymerization of this compound can be initiated using an initiator like potassium persulfate in an aqueous solution. amazonaws.com The reaction is often carried out under an inert atmosphere, such as nitrogen, to prevent side reactions with oxygen. amazonaws.com The mixture is heated to facilitate the decomposition of the initiator and the subsequent polymerization of the monomer. amazonaws.com The resulting polymer, poly(this compound), can then be isolated and purified. amazonaws.com

This compound can be converted into its cyclic anhydride (B1165640), which serves as a precursor for the synthesis of α-methyleneglutarimides. researchgate.net These imide monomers can then undergo radical polymerization to form poly(α-methyleneglutarimides). researchgate.net This class of polymers has been noted for its relatively high glass transition temperatures, suggesting good thermal stability. researchgate.net

A specific method for preparing poly(this compound) involves dissolving the monomer in water with an initiator such as potassium persulfate. amazonaws.com The solution is degassed, typically by bubbling nitrogen through it, and then heated to initiate polymerization. amazonaws.com After the reaction, the polymer is dissolved in a suitable solvent like methanol (B129727) and then precipitated by adding it to a non-solvent, such as ethyl acetate (B1210297). amazonaws.com This process helps to purify the polymer, which is then dried under vacuum to yield a final product, often in the form of a white film. amazonaws.com

Characterization of Polymer Properties

Understanding the properties of polymers derived from this compound is crucial for determining their potential applications. Various analytical techniques are employed to characterize their behavior in solution and their structure-property relationships.

The dissociation behavior of poly(this compound) (PMGA) has been investigated using potentiometric titration and intrinsic viscosity measurements. researchgate.netresearchgate.netacs.org Studies have shown that PMGA exhibits an apparent one-step dissociation, which is similar to poly(acrylic acid) but different from other dicarboxylic acid-containing polymers like poly(maleic acid) and poly(itaconic acid). researchgate.netresearchgate.netacs.org The negative logarithm of the intrinsic dissociation constant (pK₀) for PMGA was determined to be 4.20 ± 0.05. researchgate.netresearchgate.net

Potentiometric titration curves of PMGA show a smooth increase in pH with the degree of dissociation (α), unlike the two-step dissociation observed in polymers with α,β-dicarboxylic acid units. acs.org This difference is attributed to the separation of the carboxyl groups in PMGA by three carbon atoms, which prevents the formation of intramolecular hydrogen bonds that influence the dissociation of neighboring acid groups. acs.org

The intrinsic viscosity of a PMGA solution increases linearly with the degree of dissociation in the presence of salt, such as 0.05 N NaCl. researchgate.netresearchgate.netacs.org This behavior indicates that the polymer coil expands as the carboxyl groups become ionized, without undergoing a conformational transition from a compact to an extended coil, which is observed in some other polyelectrolytes. acs.org

Table 1: Dissociation and Viscosity Properties of Poly(this compound)

| Property | Value/Observation | Reference |

|---|---|---|

| Dissociation Behavior | Apparent one-step dissociation | researchgate.netresearchgate.netacs.org |

| Intrinsic Dissociation Constant (pK₀) | 4.20 ± 0.05 | researchgate.netresearchgate.net |

| Intrinsic Viscosity vs. α (in 0.05 N NaCl) | Increases linearly with α | researchgate.netresearchgate.netacs.org |

The relationship between the structure of a polymer and its properties is a fundamental concept in polymer science. slideshare.netdronacharya.info For polymers derived from this compound, the presence of polar carboxyl groups influences their solubility, making them more soluble in polar solvents. dronacharya.info The arrangement of the polymer chains, whether linear, branched, or crosslinked, also significantly affects mechanical properties like tensile strength. slideshare.netdronacharya.info

In the case of poly(α-methyleneglutarimides), the rigid imide rings in the polymer backbone contribute to a higher glass transition temperature. researchgate.net This indicates that the structure of the monomer directly impacts the thermal stability of the resulting polymer. slideshare.net Generally, factors such as chain flexibility, the presence of bulky side groups, and the degree of crosslinking all play a role in determining the final properties of these polymers. slideshare.net

Advancements in Bio-Based Polymer Materials

The pursuit of a circular economy has intensified research into bio-based polymers, which are derived from renewable resources. mdpi.com These materials present a sustainable alternative to traditional plastics derived from finite fossil fuels. diva-portal.org A key focus within this field is the development of polymers from versatile bio-derived platform chemicals. Among these, itaconic acid, a compound structurally related to this compound, has been identified by the U.S. Department of Energy as one of the top 12 most promising building blocks from biomass. mdpi.commdpi.com The advancements in this area are twofold: harnessing renewable feedstocks for initial polymer production and designing pathways for the chemical recycling of the resulting materials.

Utilization of Renewable Feedstocks for Polymer Production

The foundation of bio-based polymers lies in the use of renewable raw materials, primarily biomass. umn.edu For polymers related to this compound, the key precursor is often itaconic acid (also known as methylenesuccinic acid), an organic acid produced on an industrial scale through the fermentation of carbohydrates. acs.orgnih.gov

Itaconic Acid Production from Biomass:

Itaconic acid is predominantly produced via the fermentation of sugars, such as glucose, using microorganisms. mdpi.com Fungi, particularly strains of Aspergillus terreus, are widely used for this purpose due to their high yield capabilities. mdpi.comacs.org Research has also explored genetically engineered microorganisms like Escherichia coli and Ustilago maydis to improve production efficiency and utilize a wider range of substrates. mdpi.com

The feedstocks for this fermentation process are diverse and can be categorized as first-generation (e.g., glucose, sucrose) and second-generation (e.g., lignocellulosic biomass). mdpi.com While simple sugars like glucose often result in higher yields, significant progress has been made in using more complex and non-food-competing feedstocks like agricultural residues (e.g., wheat bran, wheat chaff) and woody biomass. mdpi.commdpi.comtus.ie This involves pre-treatment and enzymatic saccharification to break down complex carbohydrates into fermentable sugars. mdpi.com

| Feedstock Category | Specific Example | Microorganism | Reported Itaconic Acid Yield (g/L) | Reference |

| First-Generation | Glucose | Aspergillus terreus | 86.2 | mdpi.com |

| Sucrose | Aspergillus terreus | - | acs.org | |

| Second-Generation | Wheat Bran Hydrolysate | Aspergillus terreus CICC 40205 | 49.65 | mdpi.comnih.gov |

| Wheat Chaff | Aspergillus terreus DSM 23081 | 27.7 | mdpi.com | |

| Wooden Biomass | Aspergillus terreus / Ustilago maydis | - | mdpi.com |

Polymerization from Bio-Derived Monomers:

Once obtained, itaconic acid and its derivatives, such as dimethyl itaconate, serve as versatile monomers for polymerization. acs.org These monomers can undergo various polymerization reactions, including polycondensation, to form unsaturated polyesters. acs.orgresearchgate.net For instance, the direct polycondensation of dimethyl itaconate with renewable diols can produce linear unsaturated polyesters. acs.org The presence of the methylene (B1212753) group in the polymer backbone, originating from the itaconate monomer, allows for further modifications and crosslinking. rsc.org

Another significant renewable feedstock is malic acid, which can be converted into monomers for polyesters. nih.gov Research has shown the synthesis of poly(4-carbomethoxyvalerolactone) from malic acid. amazonaws.comresearchgate.net During the synthesis of related compounds, this compound has been identified as a byproduct, highlighting the chemical interconnectedness of these bio-based pathways. nih.gov

Investigation of Chemical Recycling Pathways for Derived Polymers

A critical aspect of sustainability is the ability to recycle polymers back to their constituent monomers, a process known as chemical recycling. frontiersin.org This approach contrasts with mechanical recycling by breaking down the polymer structure, allowing for the creation of new, high-quality polymers from the recovered monomers. researchgate.net

Divergent Depolymerization:

Research into polyesters derived from renewable resources has uncovered promising chemical recycling pathways. A notable example is the chemical recycling of poly(4-carbomethoxyvalerolactone), a polymer synthesized from the renewable monomer 4-carbomethoxyvalerolactone, which in turn is derived from malic acid. researchgate.net This polyester (B1180765) has demonstrated two distinct chemical recycling routes, a concept known as divergent depolymerization. researchgate.net

The first pathway involves a backbiting depolymerization from the hydroxyl terminus of the polymer chain, which cleanly regenerates the original monomer, 4-carbomethoxyvalerolactone (CMVL). researchgate.net The second pathway utilizes a base to cleave the polyester through a retro-oxa-Michael reaction, yielding a methacrylate-like monomer. researchgate.net This demonstrates a rare case where a single polymer can be chemically recycled into two different classes of valuable monomers. researchgate.net

| Polymer | Recycling Pathway | Conditions | Product | Reference |

| Poly(4-carbomethoxyvalerolactone) | Backbiting Depolymerization | Heat (150 °C), Vacuum (0.05 Torr), Sn(Oct)₂ catalyst | 4-carbomethoxyvalerolactone (monomer) | amazonaws.comresearchgate.net |

| Poly(4-carbomethoxyvalerolactone) | Retro-oxa-Michael Cleavage | Base | Methacrylate-like monomer | researchgate.net |

Monomer Recovery from this compound Polymers:

The synthesis of polymers directly from this compound and its esters, such as poly(dimethyl 2-methyleneglutarate), has been documented. amazonaws.com While specific, scaled-up chemical recycling processes for these exact polymers are still an emerging area of research, the principles demonstrated with structurally similar bio-based polyesters are highly applicable. The ester linkages in poly(2-methyleneglutarate) are susceptible to hydrolysis or transesterification, which are common mechanisms in chemical recycling. The potential to recover the this compound monomer or its ester derivatives for repolymerization is a key area for future investigation to establish a fully circular lifecycle for these materials.

Computational Chemistry and Theoretical Studies

Mechanistic Investigations Using Quantum Chemical Methods (e.g., Density Functional Theory)

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of chemical reaction mechanisms. nih.govrsc.org DFT calculations allow for the determination of the electronic structure and energies of reactants, products, and intermediate species along a reaction pathway. nih.gov By calculating parameters such as activation energies and reaction enthalpies, DFT provides a quantitative understanding of a reaction's feasibility and kinetics.

While specific DFT studies focused exclusively on 2-methyleneglutaric acid are not extensively documented in the literature, the application of these methods is highly relevant to understanding its chemical behavior. For instance, DFT could be employed to investigate the mechanisms of its synthesis, such as the elimination reactions used to form the methylene (B1212753) group or the visible-light-driven synthesis of glutaric acid diesters from aldehydes. Furthermore, DFT is well-suited to study its potential biochemical transformations, such as enzymatic hydration or reduction reactions. These computational approaches can map out the energy landscape of a reaction, identifying the most favorable pathway and characterizing the transient species involved.

Table 1: Key Parameters from DFT in Mechanistic Studies

| Calculated Parameter | Significance in Mechanistic Investigation |

|---|---|

| Ground State Geometries | Provides the lowest energy structure of reactants, intermediates, and products. |

| Transition State (TS) Geometries | Identifies the highest energy structure along the reaction coordinate, which determines the activation barrier. |

| Activation Energy (Ea) | The energy difference between the transition state and reactants; a key factor in determining the reaction rate. |

| Reaction Enthalpy (ΔH) | The overall energy change of the reaction, indicating whether it is exothermic or endothermic. |

| Vibrational Frequencies | Used to characterize stationary points (minima or transition states) and to calculate zero-point vibrational energies and thermal corrections. |

Modeling of Reaction Pathways and Transition States in Synthesis and Enzymatic Processes

Computational modeling enables the detailed mapping of reaction pathways, providing a step-by-step visualization of a chemical transformation from reactants to products. This involves identifying all relevant intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point on the minimum energy path and its structure and energy are paramount for understanding reaction kinetics and mechanism. researchgate.net

In the context of enzymatic processes, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed. In a QM/MM simulation, the region of the enzyme's active site where the chemical transformation of the substrate (this compound) occurs is treated with high-level quantum mechanics. The remainder of the much larger protein and surrounding solvent is treated with more computationally efficient molecular mechanics. This approach allows for the modeling of the enzyme-substrate complex and the entire catalytic cycle, providing insights into how the enzyme lowers the activation energy and controls the reaction pathway.

Table 2: General Steps in Modeling a Reaction Pathway

| Step | Description | Computational Method |

|---|---|---|

| 1. Reactant/Product Optimization | Determine the lowest energy structures of the starting materials and final products. | DFT, Ab initio methods |

| 2. Transition State Search | Locate the saddle point on the potential energy surface connecting reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN), Dimer method |

| 3. Frequency Calculation | Confirm the nature of the optimized structures (reactants have all positive frequencies; TS has one imaginary frequency). | DFT, Ab initio methods |

| 4. Intrinsic Reaction Coordinate (IRC) | Trace the minimum energy path from the transition state down to the connected reactant and product to confirm the pathway. | IRC calculations |

| 5. Solvation Modeling | Incorporate the effect of the solvent on the energies of all species, as most reactions occur in solution. | Implicit (e.g., PCM) or Explicit solvent models |

Prediction of Stereoselectivity in Chemical and Biochemical Transformations

Stereoselectivity is a critical aspect of chemical synthesis, particularly for biologically active molecules. While this compound is achiral, reactions involving its double bond, such as hydrogenation, epoxidation, or Michael additions, can generate one or two new chiral centers. Predicting the stereochemical outcome of such reactions is a significant challenge where computational chemistry offers valuable predictive power. rsc.org

The stereoselectivity of a reaction is determined by the relative activation energies of the competing pathways leading to different stereoisomers. By calculating the energies of the diastereomeric transition states, computational models can predict which product will be formed preferentially. The pathway with the lower energy transition state will be faster and thus yield the major product. This approach has been successfully used to rationalize and predict the outcomes of many asymmetric catalytic reactions. rsc.org

In enzymatic transformations, the high stereoselectivity observed is a result of the chiral environment of the enzyme's active site. Computational techniques like molecular docking and QM/MM simulations can model the precise binding orientation of this compound within the active site. These models can reveal which face of the molecule's double bond is exposed to the enzyme's catalytic machinery, thereby predicting the absolute configuration of the product.

More recently, machine learning has emerged as a powerful tool for predicting stereoselectivity. arxiv.orgnih.gov By training algorithms on large datasets of reactions with known stereochemical outcomes, these models can learn the complex relationships between substrate structure, catalyst, and reaction conditions to make accurate predictions for new transformations. arxiv.orgnih.gov

Table 3: Computational Methods for Predicting Stereoselectivity

| Method | Principle | Application |

|---|---|---|

| Transition State Modeling (DFT) | Calculates the relative free energies of diastereomeric transition states. The lowest energy TS corresponds to the major product. | Asymmetric catalysis, organocatalysis. |

| Molecular Docking | Predicts the preferred binding mode of a substrate in an enzyme's active site. | Enzymatic reactions, rationalizing enzyme stereoselectivity. |

| Quantum-Guided Molecular Mechanics (Q2MM) | Uses DFT-derived parameters to create a force field for the transition state, allowing for efficient conformational sampling. researchgate.net | Rapid screening of catalysts and substrates for high stereoselectivity. researchgate.net |

| Machine Learning (e.g., Random Forest) | Builds predictive models based on features of known stereoselective reactions. arxiv.org | High-throughput virtual screening and prediction of enantiomeric excess. |

Conformational Analysis of this compound and Its Intermediates

The three-dimensional shape of a molecule, defined by the spatial arrangement of its atoms, is crucial to its reactivity and physical properties. Conformational analysis is the study of the various conformations (or conformers) that a molecule can adopt through the rotation of its single bonds and the relative energies of these conformers.

This compound is a flexible molecule containing several rotatable single bonds (C2-C3, C3-C4, C4-C5, and C-O bonds of the carboxyl groups). This flexibility allows it to exist in numerous different conformations. The presence of the sp²-hybridized methylene group at the C2 position introduces a region of rigidity and planarity, which influences the conformational preferences of the rest of the carbon chain.

Computational methods are essential for exploring the conformational landscape of such molecules. nih.gov Techniques ranging from rapid molecular mechanics force fields to more accurate but computationally intensive DFT and ab initio methods are used to perform conformational searches. These searches aim to identify all the low-energy, stable conformers on the potential energy surface. For unsaturated dicarboxylic acids, understanding the conformational preferences is key to explaining properties like crystal packing and intramolecular interactions. rsc.orgnih.gov The results of a conformational analysis typically include the geometries of the stable conformers, their relative energies, and the energy barriers for interconversion between them. This information is vital for understanding how the molecule's shape influences its interaction with other molecules, such as enzymes or reagents.

Table 4: Key Dihedral Angles in the Conformational Analysis of this compound

| Dihedral Angle | Description | Significance |